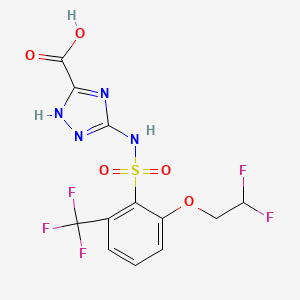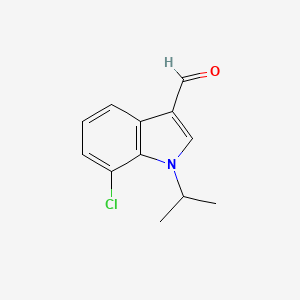
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde
Overview
Description
“7-Chloro-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 1008-07-7 . It has a molecular weight of 179.61 . It is an off-white to pale-yellow to yellow-brown or pale-red solid .
Chemical Reactions Analysis
Indole-3-carbaldehyde, a similar compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid. It also condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis
“7-Chloro-1H-indole-3-carbaldehyde” is an off-white to pale-yellow to yellow-brown or pale-red solid . It has a molecular weight of 179.61 .Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of 7-chloro-1-isopropyl-1H-indole-3-carbaldehyde:
Aldose Reductase Inhibitors
This compound has been evaluated for its potential as an inhibitor of aldose reductase (ALR2), an enzyme involved in diabetic complications .
Aldehyde Reductase Inhibitors
Similarly, it has been studied for its inhibitory effects on aldehyde reductase (ALR1), which plays a role in oxidative stress-related diseases .
Antiandrogens Synthesis
It serves as a reactant in the preparation of antiandrogens, which are compounds that can interfere with or inhibit the biological effects of androgens or male sex hormones .
Antiplatelet Agents
The compound is used in synthesizing antiplatelet agents, which prevent platelet aggregation and thrombus formation, crucial in cardiovascular disease management .
Liver X Receptor Agonists
It is also a reactant for preparing liver X receptor (LXR) agonists, which are involved in regulating cholesterol, fatty acid, and glucose homeostasis .
EP3 Receptor Antagonists
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde is utilized in creating antagonists of the EP3 receptor for prostaglandin E2, which may have therapeutic potential in treating inflammation and pain .
Glycoprotein Perforin Inhibitors
This compound is used to prepare inhibitors of glycoprotein perforin, which may have implications in immune response and diseases where cell lysis is a factor .
Photographic Materials and Molecular Probes
It finds applications in the synthesis of sensitive materials for photography and molecular probes used in various biochemical assays .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-chloro-1-isopropyl-1h-indole-3-carbaldehyde, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activities influenced by the compound.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly influence its bioavailability and, consequently, its efficacy .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of a compound .
Safety and Hazards
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
7-chloro-1-propan-2-ylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8(2)14-6-9(7-15)10-4-3-5-11(13)12(10)14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUZVXIOEZOAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1-isopropyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



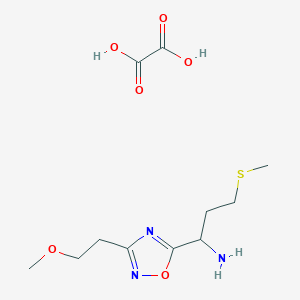
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B1432267.png)
![1h-Pyrrolo[2,3-b]pyridine-4-carboxylic acid,5-chloro-2,3-dihydro-2-oxo-,methyl ester](/img/structure/B1432268.png)

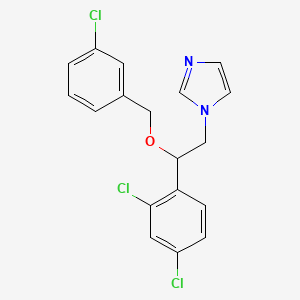
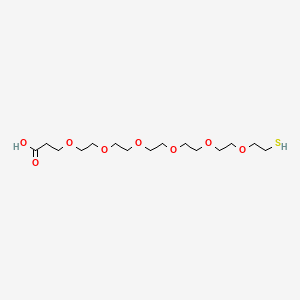
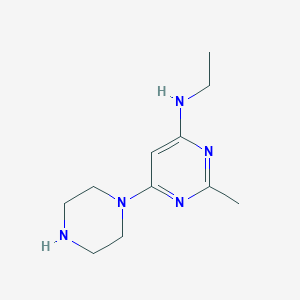
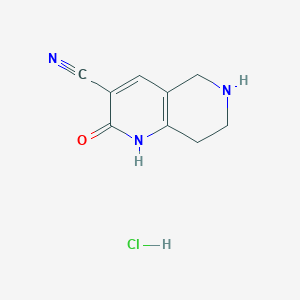
![2-Chloro-N-[2-[5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide](/img/structure/B1432278.png)
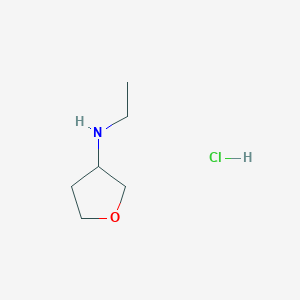
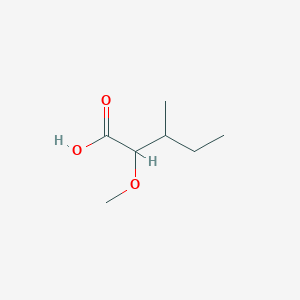

![2-Cyclopropylmethyl-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1432288.png)
